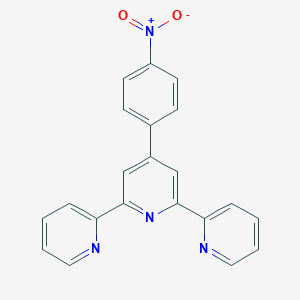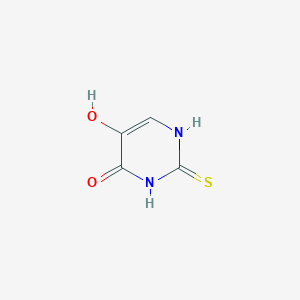
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one, also known as 5-hydroxy-4-thioxo-2-imidazolidinone or thio-uracil, is a sulfur-containing heterocyclic compound. This compound is a derivative of uracil and contains a thiol group (-SH) at the 2-position and a hydroxyl group (-OH) at the 5-position. The compound has attracted attention due to its potential applications in various fields such as drug discovery, material science, and analytical chemistry.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one is not fully understood. However, studies have suggested that the compound may exert its biological activity by binding to metal ions and forming stable complexes. The formation of these complexes may lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the observed biological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The compound has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, the compound has been shown to exhibit anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one possesses several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple and cost-effective methods. The compound is also stable and can be stored for extended periods without degradation. However, the compound is highly reactive and can form complexes with metal ions, which may interfere with experimental results.
Zukünftige Richtungen
Future research on 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one could focus on several areas. In drug discovery, the compound could be further investigated for its potential use as a chelating agent in metal ion coordination chemistry. The compound could also be evaluated for its potential use as a therapeutic agent for the treatment of microbial infections and cancer. In addition, the compound could be studied for its potential use in material science and analytical chemistry applications, such as the detection and quantification of metal ions in environmental samples.
Synthesemethoden
The synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one can be achieved through various methods. One of the most common methods involves the reaction between 2-thiouracil and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate product, which is subsequently converted to the final product by acidification and filtration.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one has been extensively studied for its potential applications in various scientific fields. In drug discovery, the compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. The compound has also been investigated for its potential use as a chelating agent in metal ion coordination chemistry.
Eigenschaften
CAS-Nummer |
126365-49-9 |
|---|---|
Produktname |
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one |
Molekularformel |
C4H4N2O2S |
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) |
InChI-Schlüssel |
WRROYQPJEAZQFA-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=S)N1)O |
Kanonische SMILES |
C1=C(C(=O)NC(=S)N1)O |
Synonyme |
4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
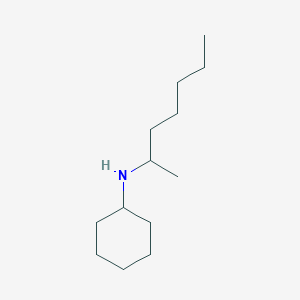
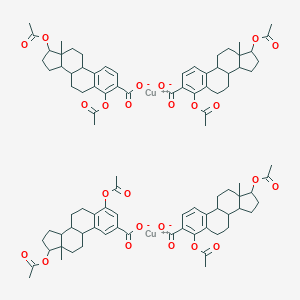
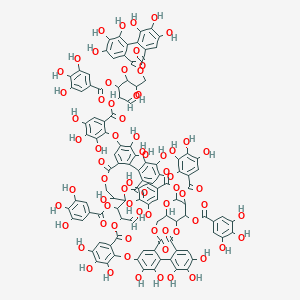
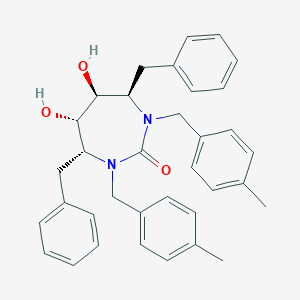
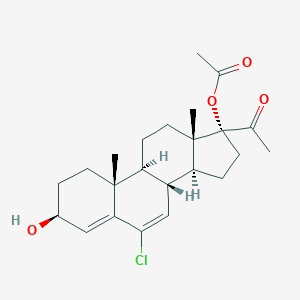
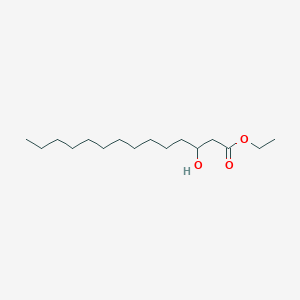
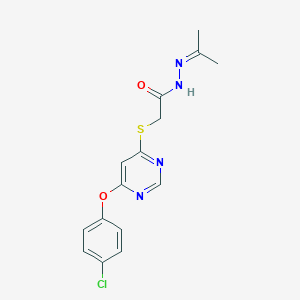
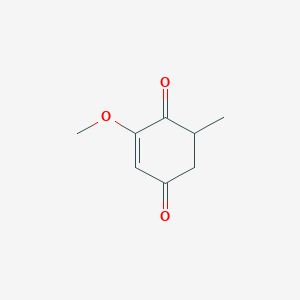
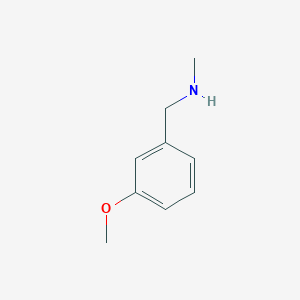
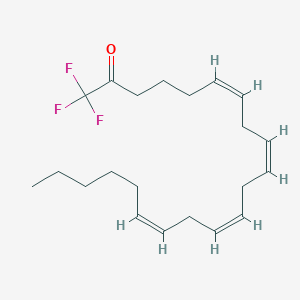
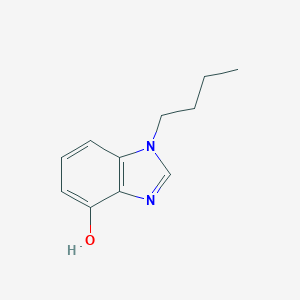
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)
